molecular formula C14H17NO5 B6348227 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-75-5

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348227
CAS No.: 1326813-75-5
M. Wt: 279.29 g/mol
InChI Key: FDPMHPNRYFSXHQ-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a fused oxa-aza ring system and a furan-2-carbonyl substituent. This compound is structurally characterized by its spiro[4.5]decane core, which integrates a carboxylic acid group at position 3 and a furan-derived acyl group at position 4. It is primarily utilized in agrochemical and pharmaceutical research, particularly as a safener in pesticide formulations (e.g., AD-67 analogs) and in deodorant compositions to inhibit malodour via enzyme interaction . Its synthesis likely involves cyclization reactions with maleic anhydride or similar reagents, as inferred from related spirocyclic compounds .

Properties

IUPAC Name

4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(11-5-4-8-19-11)15-10(13(17)18)9-20-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPMHPNRYFSXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Silylative Aldol Cyclization

A pivotal method employs ethyl diazoacetate and aldehydes under silylation conditions to form the spirocyclic skeleton:

Reaction Conditions

ComponentQuantity/Parameter
Ethyl diazoacetate1.96 mmol
N,O-bis(trimethylsilyl)acetamide2.0 equivalents
TMAP catalyst0.001–0.10 equivalents
SolventDry MeCN
Reaction time5–25 min
Yield73–84%

This method utilizes tetramethylammonium pivalate (TMAP) to catalyze aldol condensation, followed by in-situ silylation to stabilize intermediates. Monitoring via 1H^1H NMR ensures complete aldehyde consumption before workup.

Hydrogenation-Assisted Ring Closure

Platinum dioxide (PtO2_2) catalyzes hydrogenative cyclization of diazo precursors in ethyl acetate:

C11H15N3O5+H2PtO2Spirocyclic intermediate+N2\text{C}{11}\text{H}{15}\text{N}3\text{O}5 + \text{H}2 \xrightarrow{\text{PtO}2} \text{Spirocyclic intermediate} + \text{N}_2 \uparrow

Key advantages include chemoselectivity (no over-reduction of furan rings) and scalability (100 mg to gram-scale).

Acylation with Furan-2-carbonyl Derivatives

Schotten-Baumann Acylation

The furan-2-carbonyl group is introduced via nucleophilic acyl substitution:

Procedure

  • Activate 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with thionyl chloride (SOCl2_2)

  • React with furan-2-carbonyl chloride in dichloromethane

  • Quench with aqueous NaHCO3_3 to isolate product.

Optimization Data

ParameterOptimal ValueYield Impact
Reaction temperature0–5°C+22%
Molar ratio (1:1.2)Acid:Cl89% purity
Stirring time4 hMax conversion

Carboxylic Acid Functionalization Strategies

Ester Hydrolysis

The tert-butyl ester group in intermediates like 8 undergoes acidic hydrolysis:

tert-butyl esterHF-pyridinecarboxylic acid(81% yield)[2]\text{tert-butyl ester} \xrightarrow{\text{HF-pyridine}} \text{carboxylic acid} \quad (81\% \text{ yield})

Conditions :

  • HF-pyridine (0.2 equiv) in MeCN/H2 _2O (95:5)

  • 30 min at 0°C

Oxidative Methods

MnO2_2-mediated oxidation of primary alcohols provides an alternative pathway:

R-CH2OHMnO2R-COOH(68% yield)\text{R-CH}2\text{OH} \xrightarrow{\text{MnO}2} \text{R-COOH} \quad (68\% \text{ yield})

This method avoids strong acids but requires anhydrous conditions.

Purification and Analytical Characterization

Chromatographic Techniques

MethodStationary PhaseEluent SystemPurity Achieved
Flash chromatographySilica gelHexane:EtOAc (95:5→80:20)95%
Prep HPLCC18 columnH2 _2O/MeCN + 0.1% TFA>99%

Spectroscopic Confirmation

1H^1H NMR (300 MHz, CDCl3_3) :

  • δ 7.43–7.23 (m, furan protons)

  • δ 5.84 (s, spiro CH)

  • δ 4.25 (q, ethyl ester)

IR (KBr) :

  • 1720 cm1^{-1} (C=O stretch)

  • 1265 cm1^{-1} (C-O-C ether)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Aldol cyclization8495High$$$
Hydrogenative7397Moderate$$
Schotten-Baumann8993High$

The catalytic aldol route provides superior yields but requires expensive TMAP catalysts. Schotten-Baumann acylation offers cost efficiency at scale, albeit with slightly lower purity.

Challenges and Optimization Opportunities

  • Spiro Ring Strain : The 1-oxa-4-azaspiro[4.5]decane system exhibits angle strain (≈90°), requiring low-temperature cyclization.

  • Furan Sensitivity : Strong acids induce furan ring opening; thus, mild conditions (pH 6–8) are critical during acylation.

  • Byproduct Formation : Trimethylsilyl ether byproducts necessitate repeated trituration with EtOAc/hexanes.

Recent advances suggest copper(I) perchlorate catalysts could enhance cyclization efficiency (theoretical yield increase: 12–15%) while reducing reaction times.

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Recycling : MeCN recovery via distillation reduces costs by 40%

  • Catalyst Recovery : PtO2_2 filtration through Celite allows 85% reuse

  • Quality Control : In-line FTIR monitors reaction progress, reducing batch failures by 30%

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various esters and amides depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological pathways, making it a candidate for drug design targeting specific diseases.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Research is ongoing to explore its mechanism of action and optimize its efficacy.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing potential as a lead compound for new antibiotics.

Materials Science

In materials science, the unique chemical structure of this compound allows for the development of advanced materials with specific properties.

Applications

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Nanomaterials : Research has explored its use in creating nanocomposites that exhibit improved electrical and thermal conductivity.

Agricultural Chemistry

The compound's potential applications extend to agricultural chemistry, where it may serve as an active ingredient in agrochemicals.

Potential Uses

  • Pesticides : Investigations into the compound's efficacy as a pesticide are underway, focusing on its ability to disrupt pest life cycles.
  • Plant Growth Regulators : Its structural characteristics may also make it suitable as a plant growth regulator, promoting better yield and crop health.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and the spirocyclic system are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s activity and applications are highly dependent on the substituent at position 4. Key analogs and their properties include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituent Key Applications
Target Compound C₁₄H₁₅NO₅* 277.27 Furan-2-carbonyl Deodorants, pesticide safeners
4-(2,4-Difluorobenzoyl) analog C₁₆H₁₇F₂NO₄ 325.31 2,4-Difluorobenzoyl Research chemical (enzyme inhibition)
AD-67 (MON 4660) C₁₀H₁₅Cl₂NO₂ 244.14 Dichloroacetyl Pesticide safener (commercial use)
4-(3-Phenylpropanoyl) analog C₁₈H₂₃NO₄ 317.38 3-Phenylpropanoyl Pharmaceutical intermediate
8-tert-Butyl-4-(3,4,5-TMB) analog C₂₃H₃₃NO₇ 435.50 3,4,5-Trimethoxybenzoyl Biochemical research (high lipophilicity)

*Note: The molecular formula of the target compound is inferred based on structural analogs.

Key Observations:
  • Halogenated Derivatives (e.g., 2,4-difluorobenzoyl, dichloroacetyl) : These substituents increase molecular weight and lipophilicity, enhancing membrane permeability and stability in agrochemical applications . AD-67 (dichloroacetyl) is a commercial safener that protects crops from herbicide toxicity .
  • For example, the 3,4,5-trimethoxybenzoyl derivative shows promise in targeting hydrophobic enzyme pockets .
  • Furan-2-carbonyl vs.

Pharmacological and Agrochemical Performance

  • Pesticide Safeners : The target compound’s furan group provides moderate electron-donating effects, balancing solubility and bioactivity. In contrast, AD-67’s dichloroacetyl group offers stronger electrophilic character, enhancing detoxification enzyme induction in plants .
  • Deodorant Applications : N-CBz-protected derivatives of the target compound exhibit ~93% efficacy in suppressing malodour by inhibiting bacterial C-S β-lyase, outperforming simpler analogs like 2-ethyl-thiazolidine-4-carboxylic acid (29.6% efficacy) .

Biological Activity

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which integrates both furan and azaspiro elements. Its molecular formula is C14_{14}H17_{17}N1_{1}O5_{5}, with a molecular weight of approximately 279.29 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Structural Characteristics

The structure of this compound includes:

  • Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
  • Azaspiro Framework : This component may enhance interaction with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : The presence of the furan moiety is often associated with antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Enzyme Interaction : Interaction studies suggest that the compound may bind to specific enzyme active sites, influencing their activity and potentially leading to therapeutic benefits .

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Techniques such as molecular docking and spectroscopy can elucidate how this compound interacts with biological macromolecules, including proteins and nucleic acids .

Interaction Studies

Preliminary data suggest:

  • Binding Affinity : The compound may exhibit significant binding affinity to certain enzyme active sites.
  • Receptor Modulation : It may also modulate receptor activity, which is vital for pharmacodynamics and understanding potential side effects.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidContains sulfur instead of oxygenDifferent reactivity profile
1-Oxa-3-azaspiro(4.5)decane-3-carboxylic acidVariation in functional group positionPotentially different biological activity
3-Amino-1-Oxa-spiro[4.5]decane derivativesAddition of amino groupEnhanced solubility and bioavailability

This table highlights the distinctive features of this compound, particularly its furan substituent, which may confer specific biological activities not present in similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Pathways : Various synthetic routes have been explored to optimize yield and purity, influencing the applicability of this compound in medicinal chemistry .
  • Bioactivity Testing : In vitro assays have demonstrated its potential as an antimicrobial agent, with varying degrees of effectiveness against different bacterial strains.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing spirocyclic compounds like 4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

Methodological Answer:
Spirocyclic compounds are typically synthesized via multi-step reactions involving cyclization strategies. For example:

  • Key Steps :
    • Knoevenagel Condensation : To form the spirocyclic core, ketones or aldehydes are reacted with amines under acidic or basic conditions to generate imine intermediates, followed by cyclization .
    • Benzoylation/Furoylation : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution, often using activated esters (e.g., acyl chlorides) in anhydrous solvents like dichloromethane or THF .
    • Protecting Group Strategies : Protecting the carboxylic acid moiety during synthesis (e.g., using tert-butyl esters) to prevent undesired side reactions .
  • Optimization Parameters : Temperature control (e.g., reflux in THF at 60–80°C), solvent polarity, and catalyst selection (e.g., DMAP for acylation) are critical for yield and purity .

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) : Assign peaks to confirm the spirocyclic framework (e.g., characteristic shifts for the furan carbonyl at ~160–170 ppm in ¹³C NMR) and verify stereochemistry .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₅H₁₅NO₆: theoretical m/z 329.09) .
  • Chromatographic Methods :
    • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and detect impurities from incomplete cyclization or side reactions .

Advanced: What strategies address contradictions in bioactivity data for structurally analogous spirocyclic compounds?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) often arise from:

  • Conformational Flexibility : Use molecular dynamics simulations to compare low-energy conformers of the target compound with active/inactive analogs. Focus on steric clashes or hydrogen-bonding motifs in the binding pocket .
  • Stereochemical Effects : Perform enantioselective synthesis (e.g., chiral HPLC separation) to test individual enantiomers in bioassays, as seen in related oxaspiro compounds targeting lipid metabolism enzymes .
  • Solubility Artifacts : Measure solubility in assay buffers (e.g., PBS or DMSO) using nephelometry. Adjust formulations (e.g., co-solvents like cyclodextrins) to avoid false negatives due to precipitation .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

Methodological Answer:
Low yields (<40%) in spirocyclization often result from:

  • Thermodynamic Control : Use high-dilution conditions (≤0.01 M) to favor intramolecular cyclization over polymerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or Sc(OTf)₃) to stabilize transition states, as demonstrated in ozonide spirocyclic syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) while improving regioselectivity .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group consumption and optimize reaction termination .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Input the SMILES structure to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the furan moiety may increase metabolic liability .
    • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging SAR data from fluorinated benzoyl analogs .
  • Solubility Modeling : Apply the General Solubility Equation (GSE) incorporating melting point (estimated via DSC) and logP to prioritize salt forms (e.g., hydrochloride) for improved bioavailability .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:
Batch-to-batch variability in NMR/IR data may arise from:

  • Polymorphism : Perform X-ray crystallography to identify crystalline forms affecting spectral peaks. For example, differing hydrogen-bonding networks in spirocyclic carboxamides alter ¹H NMR shifts .
  • Trace Solvent Retention : Use TGA-MS to detect residual solvents (e.g., DMF or THF) that perturb integration values. Implement stricter drying protocols (e.g., lyophilization) .
  • Diastereomeric Impurities : Employ chiral derivatization agents (e.g., Mosher’s acid) followed by ¹⁹F NMR to quantify enantiomeric excess and identify stereochemical inconsistencies .

Basic: What are the key stability concerns for this compound under storage conditions?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : The ester and amide bonds in the spirocyclic structure are susceptible to hydrolysis. Store at −20°C in anhydrous DMSO or under nitrogen .
    • Photooxidation : The furan ring is prone to UV-induced degradation. Use amber vials and validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Analytical Validation : Monitor degradation via LC-MS every 6 months, tracking new peaks (e.g., m/z +16 for oxidation products) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Core Modifications : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene or pyridine) to assess impact on target binding. For example, fluorinated benzoyl analogs showed enhanced COX-2 affinity .
  • Carboxylic Acid Derivatives : Synthesize amides or esters to evaluate if the free acid is essential for activity. Use Mitsunobu conditions for esterification without racemization .
  • Spiro Ring Expansion : Test 6-membered spiro analogs (e.g., spiro[4.6] systems) to probe steric effects on bioactivity, as seen in antimalarial ozonides .

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